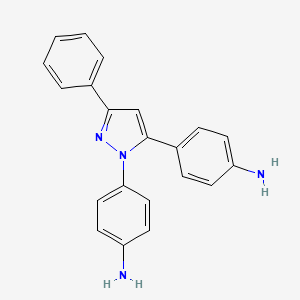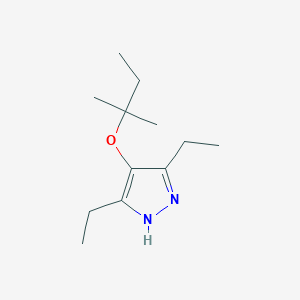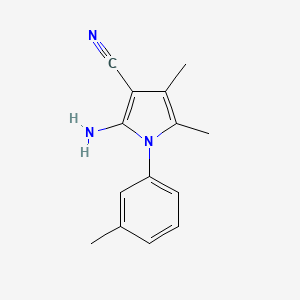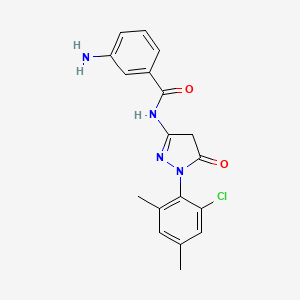
4,4'-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two aniline groups at the 4,4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring. The reaction is often catalyzed by acids or bases and can be carried out under mild conditions. For example, the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using sodium acetate as a catalyst at room temperature has been reported .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
科学的研究の応用
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anticancer and antioxidant activities.
Materials Science: The compound can be used in the development of new materials with specific electronic and optical properties. Pyrazole derivatives are often explored for their applications in organic electronics and photonics.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool for studying various biochemical pathways and mechanisms. It can be used as a probe to investigate enzyme activities and receptor interactions.
作用機序
The mechanism of action of 4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce apoptosis in cancer cells through the activation of p53-mediated pathways . It can also act as a radical scavenger, protecting cells from oxidative stress by neutralizing reactive oxygen species.
類似化合物との比較
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound shares a similar pyrazole core structure but differs in the substitution pattern and functional groups.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
4,4’-(3-Phenyl-1H-pyrazole-1,5-diyl)dianiline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both phenyl and aniline groups enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
CAS番号 |
138737-84-5 |
|---|---|
分子式 |
C21H18N4 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[2-(4-aminophenyl)-5-phenylpyrazol-3-yl]aniline |
InChI |
InChI=1S/C21H18N4/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H,22-23H2 |
InChIキー |
NPACLAWBDAVGSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)

![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-](/img/structure/B12885995.png)



![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
